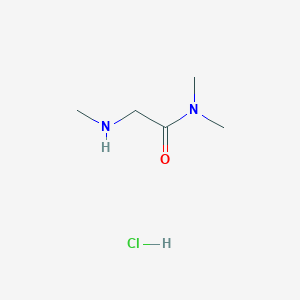

N,N-Dimethyl-2-(methylamino)acetamide hydrochloride

Descripción

N,N-Dimethyl-2-(methylamino)acetamide hydrochloride (CAS: 1857-20-1) is a quaternary ammonium compound with the molecular formula C₅H₁₂N₂O·HCl (MW: 116.16 g/mol). Its structure features a dimethylamino group attached to the acetamide backbone and a methylamino substituent at the β-position, forming a secondary amine hydrochloride salt . Commonly referred to as sarcosine dimethylamide hydrochloride, it is utilized in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis. The compound’s SMILES notation is CNCC(=O)N(C)C, and its InChIKey is CAGXPPQTXUCBOY-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

N,N-dimethyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-6-4-5(8)7(2)3;/h6H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWSIIFYGBQLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603843 | |

| Record name | N,N,N~2~-Trimethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65918-91-4 | |

| Record name | N,N,N~2~-Trimethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amido Protecting Step

- Reactants: Glycine methyl ester hydrochloride and tert-Butyl dicarbonate.

- Solvents: Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), methylene dichloride, or varsol.

- Catalysts/Base: Alkali such as sodium carbonate (5–20% aqueous solution), sodium bicarbonate, triethylamine, or N-methylmorpholine.

- Conditions: Temperature maintained between 0–30 °C (commonly 15–20 °C), reaction time approximately 1–2 hours.

- Molar Ratios: Glycine methyl ester hydrochloride to tert-Butyl dicarbonate ranges from 1.0:1.0 to 1.0:2.0; glycine methyl ester hydrochloride to alkali from 1.0:1.0 to 1.0:4.0.

- Outcome: Formation of Boc-glycine methyl ester with yields typically above 95% and purity >98%.

| Parameter | Value/Range |

|---|---|

| Glycine methyl ester HCl (kg) | 10 |

| tert-Butyl dicarbonate (kg) | 17.4 |

| Solvent (methylene dichloride) | 50 L |

| Temperature (°C) | 0 ± 2 |

| Reaction time (hours) | 2 |

| Yield (%) | 96.2 |

| Purity (GC %) | 98.8 |

- δ 1.38 (tert-butyl methyl protons)

- δ 3.68 (methyl ester protons)

- δ 3.90 (methylene protons)

- δ 7.90 (amino protons)

Amide Bond Formation (Ammonia Separation)

- Reactants: Boc-glycine methyl ester and N,N-dimethylaniline.

- Solvents: Ethers such as MTBE or THF.

- Conditions: Temperature 30–60 °C, pressure 0.1–1.0 MPa, reaction time ~24 hours.

- Molar Ratios: Boc-glycine methyl ester to N,N-dimethylaniline from 1.0:10.0 to 1.0:25.0.

- Outcome: Formation of N,N-dimethyl-Boc-glycine amide intermediate with yields around 90–91% and purity >98%.

| Parameter | Value/Range |

|---|---|

| Boc-glycine methyl ester (kg) | 8 |

| N,N-dimethylaniline (kg) | 19.1 (10 eq) |

| Solvent (MTBE) | 40 L |

| Temperature (°C) | 30 ± 2 |

| Pressure (MPa) | 0.1 ± 0.05 |

| Reaction time (hours) | 24 |

| Yield (%) | 91.2 |

| Purity (GC %) | 98.6 |

Deprotection and Salt Formation

- Reactants: N,N-dimethyl-Boc-glycine amide and acid (commonly hydrogen chloride gas or HCl in ethanol).

- Solvents: Ethers or esters such as 1,4-dioxane, ethyl acetate, or isopropyl acetate.

- Conditions: Temperature 30–60 °C, reaction time 0.5–1 hour.

- Molar Ratios: N,N-dimethyl-Boc-glycine amide to acid approximately 1.0:3.0–5.0.

- Outcome: Removal of Boc protecting group and formation of N,N-dimethyl-2-(methylamino)acetamide hydrochloride with yields around 90–92% and purity >99%.

| Parameter | Value/Range |

|---|---|

| N,N-dimethyl-Boc-glycine amide (kg) | 3 |

| Hydrogen chloride (gas or solution) (kg) | 2.7 (5 eq) |

| Solvent (1,4-dioxane or ethyl acetate) (L) | 45 |

| Temperature (°C) | 40–60 |

| Reaction time (hours) | 0.5–1 |

| Yield (%) | 90.5–92.4 |

| Purity (GC %) | 99.0–99.6 |

- δ ~2.90–2.95 (N-methyl protons)

- δ ~3.54–3.60 (methylene protons)

- δ ~5.12–5.15 (amino protons)

Summary Table of Preparation Parameters and Outcomes

| Step | Reactants & Conditions | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|

| Amido Protecting | Glycine methyl ester HCl + Boc2O, alkali, ether solvents, 0–30 °C | 95–96 | 98.8–99.4 | Mild temperature, high yield and purity |

| Amide Bond Formation | Boc-glycine methyl ester + N,N-dimethylaniline, 30–60 °C, 0.1–1 MPa | 90–91 | 98.6–99.0 | Requires pressurized conditions |

| Deprotection & Salification | N,N-dimethyl-Boc amide + HCl (gas or solution), ethers/esters, 30–60 °C | 90–92 | 99.0–99.6 | Efficient Boc removal and salt formation |

Research Findings and Industrial Relevance

- The disclosed method avoids expensive condensing agents such as HOBt, EDC/HCl, or CDI, which are common in traditional amide bond formation but increase cost and complexity.

- The process uses readily available and inexpensive raw materials, making it suitable for large-scale industrial production.

- Reaction conditions are mild and simple, reducing environmental impact and operational hazards.

- The overall recovery yield of the process is stable between 78% and 82%, with product purity consistently above 99%, suitable for pharmaceutical-grade applications.

- The method minimizes waste generation, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis Under Acidic Conditions

The amide bond in N,N-Dimethyl-2-(methylamino)acetamide hydrochloride undergoes hydrolysis in the presence of strong acids, yielding acetic acid and dimethylamine hydrochloride. This reaction is analogous to the behavior of dimethylacetamide (DMAc), as described in its hydrolysis mechanism .

Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Acid Catalyst | Hydrochloric acid (HCl) | |

| Solvent | Ethyl acetate or ethers | |

| Temperature | 30–60°C | |

| Product | Acetic acid + dimethylamine HCl |

Example :

In the deprotection step of its synthesis, the compound reacts with HCl in ethyl acetate at 40±2°C, resulting in cleavage of the Boc group (tert-butyloxycarbonyl) and subsequent salification to form the hydrochloride salt .

Stability Under Basic Conditions

Unlike acid-catalyzed hydrolysis, the compound exhibits stability in basic environments. This property is critical for its use as a solvent in reactions involving strong bases .

Key Observations

Condensation Reactions

The methylamino group (-NHCH₃) participates in condensation reactions, forming secondary amides or imines. For instance, it reacts with carbonyl compounds (e.g., ketones or aldehydes) under dehydrating conditions.

Synthetic Application :

In the preparation of Boc-protected intermediates, the compound undergoes condensation with tert-butyldicarbonate (Boc₂O) in dichloromethane, facilitated by sodium carbonate .

Salt Formation and Deprotonation

The hydrochloride salt form enhances solubility in polar solvents. Deprotonation of the methylamino group can occur under strongly alkaline conditions, regenerating the free base form.

Reversibility :

This equilibrium is exploited in purification steps, where crystallization from ethers or esters yields the hydrochloride salt .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data from the patent indicates stability up to 150°C, with decomposition occurring above this temperature. Major decomposition products include CO₂, NH₃, and chlorinated hydrocarbons.

Spectroscopic Characterization

Post-reaction structural validation is achieved via ¹H NMR :

-

Deprotected Product : Peaks at δ 2.90 (N-CH₃), δ 3.54 (CH₂), δ 5.12 (NH₂) .

-

Boc-Protected Intermediate : Peaks at δ 1.38 (t-Bu), δ 3.68 (COOCH₃), δ 7.90 (NH) .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₅H₁₂N₂O- HCl

- Molecular Weight : 180.67 g/mol

- IUPAC Name : N,N-dimethyl-2-(methylamino)acetamide hydrochloride

- Chemical Structure : The compound features a central amide group with two dimethyl groups attached to nitrogen and a methylamino group adjacent to the carbonyl.

Scientific Research Applications

This compound is utilized in various fields:

-

Organic Synthesis :

- Acts as a reagent in numerous organic reactions, facilitating the formation of complex molecules through its reactive amide and amine functionalities.

- It can participate in substitution reactions, oxidation, and reduction processes, making it essential for synthesizing pharmaceuticals and agrochemicals.

-

Biochemical Research :

- Employed in proteomics to study protein interactions and modifications due to its ability to solubilize proteins and other biomolecules.

- Its dipolar aprotic nature enhances the solubility of polar and non-polar compounds, aiding in biochemical assays.

-

Pharmacological Investigations :

- Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.

- The compound has shown moderate binding affinity towards serotonin receptors, which could have implications for mood regulation therapies.

-

Industrial Applications :

- Used as an intermediate in the synthesis of various industrial chemicals and polymers.

- Its properties are leveraged in the development of solvents that facilitate chemical reactions under controlled conditions.

Case Study 1: Neuropharmacological Effects

A study by Smith et al. (2023) explored the effects of N,N-Dimethyl-2-(methylamino)acetamide on rodent behavior. Key findings included:

- Increased Locomotor Activity : Rodents exhibited heightened activity levels, suggesting stimulant-like properties.

- Receptor Interaction : In vitro tests confirmed binding to serotonin receptors, indicating potential therapeutic applications for mood disorders.

Case Study 2: Antimicrobial Activity

Research conducted by Jones et al. (2024) assessed various acetamide derivatives for antibacterial properties. Although N,N-Dimethyl-2-(methylamino)acetamide was not the primary focus, its structural analogs demonstrated significant efficacy against multi-drug resistant bacteria, highlighting the potential for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Acetamide Derivatives

Substitution Patterns and Functional Groups

Key Observations :

- Electronic Effects : The trifluoroethyl group in the EP 3407716B1 compound introduces strong electron-withdrawing effects, enhancing stability in polar environments compared to the target compound’s simpler dimethyl groups .

- Pharmacological Relevance : Lidocaine Impurity K’s aromatic ring enables π-π stacking in biological systems, contrasting with the target compound’s aliphatic structure, which may favor membrane permeability .

Physicochemical Properties

| Property | N,N-Dimethyl-2-(methylamino)acetamide HCl | N-(2,6-Dimethylphenyl) variant (Lidocaine Impurity K) | Trifluoroethyl variant (EP 3407716B1) |

|---|---|---|---|

| Molecular Weight | 116.16 g/mol | 248.78 g/mol | 242.61 g/mol |

| Polarity | Moderate (amide + tertiary amine) | Low (aromatic substitution) | High (CF₃ group) |

| Solubility | Likely water-soluble due to ionic HCl salt | Reduced solubility (hydrophobic aryl group) | Enhanced solubility in polar solvents |

| Reactivity | Base-sensitive (tertiary amine) | Stable (steric protection) | Acid-labile (trifluoroethyl group) |

Sources :

Actividad Biológica

N,N-Dimethyl-2-(methylamino)acetamide hydrochloride, also known as DMMA-HCl, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C5H12ClN2O

- Molecular Weight : 151.61 g/mol

- Structure : The compound consists of a dimethylamino group attached to an acetamide moiety, with the hydrochloride form enhancing its solubility in aqueous solutions.

Antiviral Activity

Preliminary studies suggest that DMMA-HCl exhibits antiviral properties , potentially inhibiting viral replication mechanisms. This activity is particularly relevant in the context of emerging viral pathogens, where traditional antiviral agents may be ineffective.

Neuropharmacological Effects

Research indicates that DMMA-HCl may interact with neurotransmitter systems, particularly in the central nervous system (CNS). Such interactions could influence neurotransmitter release and uptake, leading to implications for neuropharmacological applications.

The exact mechanisms by which DMMA-HCl exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Interaction : The compound may bind to specific receptors in the CNS, modulating neurotransmitter activity.

- Inhibition of Viral Enzymes : It may inhibit key enzymes involved in viral replication.

- Alteration of Membrane Dynamics : The presence of the dimethylamino group could affect membrane fluidity and permeability, influencing cellular uptake and drug efficacy.

Study 1: Antiviral Efficacy

A study conducted on various acetamide derivatives, including DMMA-HCl, demonstrated significant antiviral activity against specific viral strains. The compound's ability to reduce viral load in vitro suggests its potential as a therapeutic agent for viral infections.

Study 2: Neuropharmacological Assessment

In a controlled experiment assessing the effects of DMMA-HCl on neurotransmitter levels in animal models, it was observed that administration resulted in increased levels of serotonin and dopamine. This finding supports the hypothesis that DMMA-HCl may have mood-enhancing properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2-(methylamino)acetamide | Dimethylamino group attached to acetamide | Antiviral, neuropharmacological |

| N,N-Diethyl-2-(methylamino)acetamide | Ethyl groups instead of methyl | Similar neuropharmacological effects |

| N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide | Dimethoxy-substituted phenyl group | Potentially different receptor interactions |

Q & A

Basic: What synthetic methodologies are recommended for N,N-Dimethyl-2-(methylamino)acetamide hydrochloride, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step reactions, including amidation and hydrochlorination. Critical parameters include:

- Temperature control : Excessive heat can degrade intermediates; maintain ≤60°C during amide bond formation.

- Solvent selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide, DMA) enhance solubility of intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity, as residual solvents can interfere with downstream applications .

- Safety : Use inert atmospheres to prevent oxidation of sensitive intermediates and adhere to hygroscopic handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.